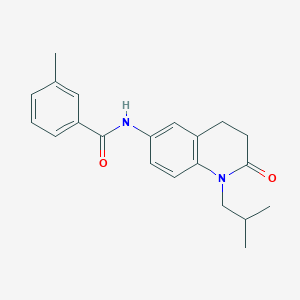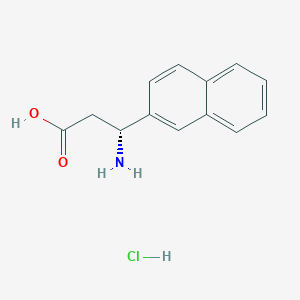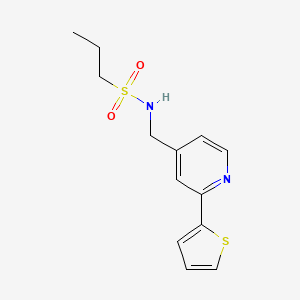
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Synthesis as Precursors in Chemical Reactions : 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions provide 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then transformed into various pyrazolo[4,3-c]pyridines and oxides through regioselective cyclisation (Vilkauskaitė, Šačkus, & Holzer, 2011).
- Crystal Structure Determination : This compound was used in synthesizing new pyrazole derivatives, and its crystal structure was analyzed through X-ray diffraction. It was found that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring (Xu & Shi, 2011).
Chemical Transformations and Derivatives
- Formation of Thieno[2,3-c]pyrazoles and Related Heterocycles : This compound is converted into chloronitriles and then reacts with various agents to form novel heterocycles like methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (Haider et al., 2005).
- Synthesis of Pyrazole-4-Carbaldehyde Oximes : 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes are synthesized from this compound and reacted with acetic anhydride to produce nitriles. The crystal structure of these oximes has been determined by X-ray analysis (Attaryan et al., 2012).
Synthesis of Bipyrazoles and Chalcones
- Formation of Reduced Bipyrazoles : 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde reacts under microwave irradiation with various compounds to produce chalcones and subsequently, reduced bipyrazoles. The structures of these bipyrazoles have been reported in detail (Cuartas et al., 2017).
Applications in Bioactive Compound Synthesis
- Antimicrobial Agent Synthesis : New series of heterocyclic compounds with antimicrobial properties have been synthesized using this compound. These compounds have shown potential activity against various bacterial and fungal strains (Bhat et al., 2016).
- Synthesis of Pyrazole-Appended Quinolinyl Chalcones : This compound was used in synthesizing new chalcones with a pyrazole group. These compounds exhibit promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).
Corrosion Inhibition
- Mild Steel Corrosion Protection : This compound has been used to study its corrosion protection properties for mild steel in acidic environments. It behaves like a mixed-type inhibitor and shows potential as a corrosion inhibitor (Thomas, Ammal, & Joseph, 2020).
Mécanisme D'action
CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern . Various kinetic and thermodynamic parameters are calculated using Arrhenius and Van’t Hoff approaches . Molecular dynamics simulations are employed using computational chemistry protocols . The results indicate that the CMPPC offers maximum interaction on Fe (111) plane of the metal surface .
Propriétés
IUPAC Name |
(NE)-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-11(12)9(7-13-16)10(14-15)8-5-3-2-4-6-8/h2-7,16H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJWRWGYLJFJT-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)
![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)


![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)



![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)


